(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate

Description

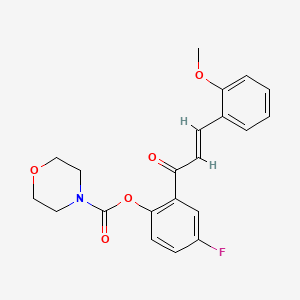

(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a fluorinated phenyl group, and a methoxyphenyl acrylate moiety, which contribute to its distinctive chemical properties.

Properties

IUPAC Name |

[4-fluoro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO5/c1-26-19-5-3-2-4-15(19)6-8-18(24)17-14-16(22)7-9-20(17)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTVFOAWCHMPGM-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the acrylate moiety: The acrylate group can be introduced through a Knoevenagel condensation reaction between 2-methoxybenzaldehyde and an appropriate acrylate ester in the presence of a base such as piperidine.

Morpholine ring formation: The morpholine ring can be synthesized via a nucleophilic substitution reaction involving a suitable precursor, such as 4-chlorobutyric acid, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The acrylate moiety can be reduced to an alkane using hydrogenation catalysts such as palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a hydroxylated derivative.

Reduction: Formation of a saturated alkane derivative.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound’s fluorinated phenyl group and morpholine ring allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Biological Activity

(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate is a complex organic compound with potential applications in medicinal chemistry. Its structure includes a morpholine ring and various functional groups, suggesting a diverse range of biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Structural Overview

The compound features:

- Morpholine ring : A six-membered ring containing one nitrogen atom.

- Acrylate moiety : This contributes to its reactivity and potential interactions with biological targets.

- Fluorinated aromatic ring : Enhances lipophilicity and bioactivity, allowing for better interaction with biological membranes and proteins.

Antitumor Activity

Research indicates that compounds with similar structures may exhibit significant antitumor properties. For instance, derivatives containing fluorinated aromatic rings have been shown to inhibit key enzymes involved in cancer proliferation.

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential antitumor activity | |

| Pyrazole Derivatives | Inhibit BRAF(V600E), EGFR |

Antimicrobial Activity

Compounds with similar functionalities have demonstrated antimicrobial properties. For example, pyrazole derivatives have shown effective antifungal activity against various pathogens, suggesting that this compound could exhibit comparable effects.

| Compound Name | Target Pathogen | Activity Level | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Cytospora sp., C. gloeosporioides | Effective antifungal activity |

Anti-inflammatory Properties

The anti-inflammatory potential of compounds related to this compound has been highlighted in several studies. These compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Case Studies

-

Synthesis and Characterization :

- A study synthesized derivatives of morpholine compounds and evaluated their biological activities. The results indicated that modifications to the morpholine structure could enhance biological efficacy.

- Molecular docking studies suggested strong interactions between these compounds and target proteins involved in inflammation and cancer pathways.

-

In Vitro Assays :

- In vitro assays demonstrated that similar compounds inhibited cell proliferation in cancer cell lines, suggesting that this compound could be further investigated for its antitumor potential.

Q & A

Q. Table 1: Representative Yields for Chalcone Derivatives (Adapted from )

| Substituent on Aryl Group | Yield (%) | Solvent Used |

|---|---|---|

| 4-Fluorophenyl | 49 | MeCN |

| Naphthalen-1-yl | 31 | DMF |

| 4-Methoxyphenyl | 68 | MeOH |

How can the structure of this compound be confirmed using spectroscopic methods?

- 1H NMR : Key signals include:

- FT-IR : Strong C=O stretch (~1680 cm⁻¹) for acryloyl and morpholine carboxylate groups.

Advanced Research Questions

What challenges arise in resolving the crystal structure of this compound using X-ray crystallography?

- Disorder modeling : The flexible morpholine and acryloyl groups may exhibit positional disorder, requiring multi-component refinement (e.g., occupancy ratios of 0.684:0.316 as in ) .

- Conformational analysis : The cyclohexenone ring (if present in derivatives) adopts varying puckering modes (e.g., envelope, half-chair) depending on substituents, quantified using Cremer-Pople parameters (e.g., Q = 0.477 Å, θ = 57.3°) .

Q. Table 2: Crystallographic Parameters for Related Compounds (Adapted from )

| Compound | Space Group | Dihedral Angle (°) | Puckering Mode |

|---|---|---|---|

| Ethyl 6-(4-Cl-phenyl)-4-(4-F-phenyl)-carboxylate | P1̄ | 76.4–89.9 | Half-chair |

How do solvent polarity and substituents influence the compound’s optical properties?

- Solvatochromism : Absorption maxima (λmax) shift bathochromically (~20 nm) in polar solvents (e.g., DMF vs. MeOH) due to π→π* transitions in the acryloyl group .

- Substituent effects : Electron-donating groups (e.g., -OCH3) enhance conjugation, increasing λmax to 490 nm, while electron-withdrawing groups (e.g., -F) reduce it to 330 nm .

How can computational methods (e.g., DFT) predict reactivity and electronic properties?

- DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate:

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values .

How should researchers address contradictions in spectroscopic or crystallographic data?

- Validation strategies :

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted Knoevenagel reactions to reduce reaction time (30 mins vs. 8 hrs) .

- Crystallography : Use SHELXL for refinement, leveraging its robustness in handling disordered moieties and high-resolution data .

- Optical studies : Employ time-dependent density functional theory (TD-DFT) to model solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.